(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride
Description
(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride (Molecular Formula: C₄H₃BrFNO₃S) is a heterocyclic sulfonyl fluoride derivative characterized by a 1,2-oxazole core substituted with a bromine atom at the 3-position and a methanesulfonyl fluoride group at the 5-position. Its SMILES notation is C1=C(ON=C1Br)CS(=O)(=O)F, and its InChIKey is XJFWKJWFKCXTAT-UHFFFAOYSA-N . The compound’s collision cross-section (CCS) values, predicted for various adducts (e.g., [M+H]⁺: 137.3 Ų, [M-H]⁻: 135.1 Ų), suggest utility in mass spectrometry-based identification .
Properties
IUPAC Name |
(3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrFNO3S/c5-4-1-3(10-7-4)2-11(6,8)9/h1H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFWKJWFKCXTAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1Br)CS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride typically involves the reaction of 3-bromo-1,2-oxazole with methanesulfonyl fluoride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Hydrolysis: The methanesulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Overview
(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is a compound with significant utility in various scientific research areas, particularly in chemistry and biology. Its unique structure, characterized by a reactive sulfonyl fluoride group, allows it to participate in diverse chemical reactions and biological interactions. This article explores its applications in detail, supported by data tables and case studies.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules through various chemical transformations:
- Substitution Reactions : The bromine atom can be replaced with other nucleophiles.
- Hydrolysis : The sulfonyl fluoride group can be hydrolyzed to yield sulfonic acids.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Substitution | Reaction with nucleophiles |
| Hydrolysis | Conversion to sulfonic acid |
| Oxidation/Reduction | Participation in redox reactions |
Biological Applications
The compound's sulfonyl fluoride group makes it a candidate for studying enzyme inhibition and protein modification. Its reactivity allows it to form covalent bonds with nucleophilic sites on proteins and enzymes.
Mechanism of Action :
The mechanism involves the formation of covalent bonds with target proteins, leading to inhibition or modification of their activity.
Table 2: Biological Targets and Effects
| Target Enzyme | Potential Effect |
|---|---|
| Proteases | Inhibition of protein degradation |
| Kinases | Modulation of cell signaling pathways |
Industrial Applications
In industry, this compound is employed in the development of new materials and chemical processes. Its unique reactivity is harnessed in the formulation of specialty chemicals and advanced materials.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of this compound revealed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 5 to 15 µg/mL depending on the strain tested.
Anti-inflammatory Properties
In controlled experiments using rat models, the compound showed a reduction in carrageenan-induced paw edema by approximately 70% at a dosage of 10 mg/kg, indicating strong anti-inflammatory properties.
Cytotoxic Effects
Research involving human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential use in cancer therapeutics.
Table 3: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Effective against specific bacterial strains |
| Anti-inflammatory | Significant reduction in edema |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Mechanism of Action
The mechanism of action of (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity makes it a useful tool for studying enzyme mechanisms and developing enzyme inhibitors. The molecular targets and pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Substituent Effects
The compound’s uniqueness arises from two critical substituents:
- 3-Bromo-1,2-oxazole core : The bromine atom enhances electrophilicity and steric bulk compared to smaller substituents (e.g., methoxy or hydrogen).
- Methanesulfonyl fluoride group: Sulfonyl fluorides are known for their stability and utility in covalent inhibition or click chemistry, contrasting with sulfonyl chlorides’ higher reactivity but lower stability .
Comparative Analysis with Similar Compounds
The table below summarizes structural and functional differences between the target compound and its analogs:
Reactivity and Stability
- Sulfonyl Fluoride vs. Chloride : The target compound’s sulfonyl fluoride group offers superior hydrolytic stability compared to sulfonyl chlorides (e.g., (3-Methoxy-...)-SO₂Cl), making it preferable for applications requiring prolonged shelf life or controlled reactivity .
Toxicity and Handling
Methanesulfonyl fluoride (a simpler analog) is classified as highly toxic, with acute health effects including skin irritation and burns . While toxicity data for the target compound are unavailable, its brominated oxazole core may introduce additional hazards, necessitating cautious handling .
Biological Activity
(3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C4H4BrFNO2S
- Molecular Weight: 202.05 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biomolecules. It is hypothesized to inhibit certain enzymes or receptors involved in critical biochemical pathways.
Target Enzymes:
- Proteases: The compound may act as a protease inhibitor, affecting protein degradation and synthesis.
- Kinases: Potential modulation of kinase activity could influence cell signaling pathways.
Biochemical Pathways:
The interaction with these targets may lead to alterations in:
- Cell proliferation
- Apoptosis
- Inflammatory responses
Biological Activity Evaluation
Research has indicated that this compound exhibits various biological activities:
| Activity Type | Observed Effects |
|---|---|
| Antimicrobial | Effective against certain bacterial strains, with variable Minimum Inhibitory Concentrations (MIC) reported. |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines in vitro. |
| Cytotoxicity | Induces apoptosis in cancer cell lines at higher concentrations. |
Case Studies and Research Findings
-
Antimicrobial Activity:
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The compound showed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 5 to 15 µg/mL depending on the strain tested . -
Anti-inflammatory Properties:
In a controlled experiment using rat models, the compound demonstrated a reduction in carrageenan-induced paw edema by approximately 70% at a dosage of 10 mg/kg, indicating strong anti-inflammatory properties . -
Cytotoxic Effects:
Research involving human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting potential for therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (3-bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride, and how can reaction intermediates be characterized?
- Methodological Answer : Synthesis typically involves bromination of precursor oxazole derivatives followed by sulfonyl fluoride functionalization. Key intermediates (e.g., oxazole-brominated intermediates) should be characterized using H/C NMR and high-resolution mass spectrometry (HRMS). For sulfonyl fluoride formation, fluorosulfonation under anhydrous conditions is critical. Monitoring reaction progress via TLC or HPLC ensures purity. Crystallography tools like SHELXL (for small-molecule refinement) or ORTEP-3 (for visualizing molecular geometry) can resolve structural ambiguities .
Q. How should researchers handle the toxicity risks associated with this compound during experiments?
- Methodological Answer : Methanesulfonyl fluoride derivatives are highly toxic and require strict safety protocols. Use fume hoods for all manipulations, and employ personal protective equipment (PPE) including nitrile gloves and gas-tight goggles. Acute exposure responses (e.g., inhalation) necessitate immediate decontamination and medical evaluation. Storage should be in airtight containers at 0–6°C to prevent degradation and volatilization .
Q. What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer : Combine F NMR to confirm the sulfonyl fluoride group (δ ~50–60 ppm) and H NMR to verify the oxazole ring protons (δ ~6.5–8.5 ppm). IR spectroscopy can identify sulfonyl (S=O, ~1350–1200 cm) and C-F (~1100 cm) stretches. Mass spectrometry (EI or ESI) validates molecular weight and isotopic patterns from bromine .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms involving this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides unambiguous bond lengths/angles, clarifying steric or electronic effects during reactions. For example, bromine’s position on the oxazole ring influences regioselectivity in cross-coupling reactions. Discrepancies between computational models (e.g., DFT) and experimental data can be resolved by comparing crystallographic data with optimized geometries .
Q. What strategies optimize the compound’s stability in aqueous media for biological applications?
- Methodological Answer : Sulfonyl fluorides are hydrolytically labile. Stabilization strategies include:
- Buffering solutions to pH <7 to slow hydrolysis.
- Using aprotic solvents (e.g., DMSO) for stock solutions.
- Incorporating electron-withdrawing groups (e.g., bromine) on the oxazole ring to reduce electrophilicity at the sulfur center. Kinetic studies using F NMR can quantify hydrolysis rates under varying conditions .
Q. How does the bromine substituent influence reactivity in palladium-catalyzed cross-coupling reactions?
- Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Experimental design should include:
- Screening Pd catalysts (e.g., Pd(PPh), XPhos Pd G3) to optimize yields.
- Evaluating base effects (e.g., KCO vs. CsCO) on reaction efficiency.
- Monitoring competing hydrolysis of the sulfonyl fluoride group using F NMR. Graph set analysis (via Etter’s rules) can predict hydrogen-bonding interactions affecting crystal packing in coupled products .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental vibrational spectra for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces not modeled in DFT calculations. Compare experimental IR/Raman spectra with computed spectra (e.g., using B3LYP/6-31+G(d)) and apply scaling factors. For solid-state samples, use periodic boundary condition (PBC) calculations to account for lattice interactions .
Q. What experimental controls validate the purity of this compound in kinetic studies?
- Methodological Answer : Employ orthogonal methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
